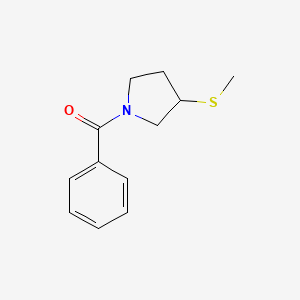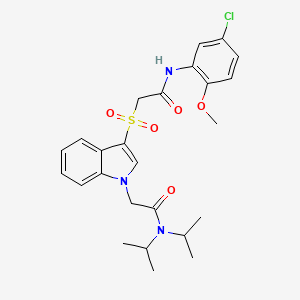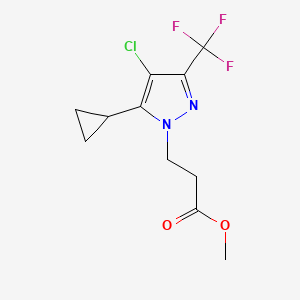
(3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine group. It is a psychoactive stimulant that acts as a reuptake inhibitor of dopamine and norepinephrine. MDPV has gained notoriety for its recreational use and has been classified as a Schedule I substance in the United States. However, MDPV also has potential applications in scientific research, particularly in the study of the central nervous system.
Aplicaciones Científicas De Investigación
Antitumor Activity
The pyrrolidine scaffold has been associated with antitumor properties. Compounds with this structure have shown marked activity against various cancer cell lines. The presence of substituents like the methylthio group could potentially enhance these properties, making it a candidate for further research in oncology .
Drug Design and Development
Due to the pyrrolidine ring’s ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule, this compound could be used in the design and development of new drugs. Its non-planarity offers increased three-dimensional coverage, which is beneficial in creating drugs with specific target selectivity .
Structure-Activity Relationship (SAR) Studies
The different stereoisomers of the pyrrolidine ring can lead to varied biological profiles. This compound can be used in SAR studies to understand how the spatial orientation of substituents affects the biological activity and binding modes to enantioselective proteins .
Crystallography Research
The compound’s crystal structure can be studied to understand the molecular conformation and arrangement, which is crucial in the field of crystallography. Such studies can provide insights into the intermolecular interactions and stability of the compound .
Synthesis of Bioactive Molecules
The pyrrolidine ring is a common feature in bioactive molecules. This compound could serve as a precursor or intermediate in the synthesis of various bioactive molecules, including those with potential therapeutic effects .
Pharmacokinetic and ADME/Tox Studies
The introduction of heteroatomic fragments like the methylthio group can modify physicochemical parameters. This compound can be used in studies to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring makes it an interesting candidate for research in stereoselective synthesis. The compound can be used to study how different stereoisomers can be selectively synthesized and how they influence the biological activity .
Benzannulation Protocols
This compound could be involved in benzannulation protocols to prepare substituted aryl amines, which are valuable in medicinal chemistry for the development of various pharmaceutical agents .
Propiedades
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-7-8-13(9-11)12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYXVKWIMCGBFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)
![Methyl 5,5,7,7-tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2358790.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2358792.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)
![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)

![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)
![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)
![4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2358809.png)